Penirolol is derived from the chemical structure associated with beta-adrenergic blockers. It belongs to the broader category of non-selective beta-blockers, which means it can inhibit both beta-1 and beta-2 adrenergic receptors. This classification places Penirolol among other well-known beta-blockers, such as propranolol and atenolol, although it may have distinct pharmacological properties and clinical applications.
The synthesis of Penirolol involves several chemical reactions that transform precursor compounds into the final product. Common methods for synthesizing beta-blockers generally include:
While specific synthetic pathways for Penirolol may vary, they generally follow established protocols used in organic chemistry for synthesizing similar compounds.
The molecular formula of Penirolol is . Its structural representation includes a phenolic ring, which is common in many beta-blockers, along with an aliphatic chain that contributes to its pharmacological properties. The three-dimensional conformation of Penirolol allows it to interact effectively with beta-adrenergic receptors.
Key structural features include:
Penirolol undergoes various chemical reactions that can be significant in its metabolic pathway within biological systems. Key reactions include:
Penirolol exerts its effects primarily through competitive inhibition of beta-adrenergic receptors. The mechanism involves:
The dual action on both receptor types may provide additional therapeutic benefits beyond traditional beta-blockade.
Penirolol exhibits several notable physical and chemical properties:
These properties are important for formulation development and determining appropriate dosing regimens in clinical settings.
Penirolol has been utilized in various clinical settings due to its effectiveness as a beta-blocker. Its primary applications include:
Research continues to explore additional therapeutic uses of Penirolol, particularly in populations with co-morbid conditions where traditional therapies may not be effective or suitable.
Penirolol (chemical name: O-(2-Hydroxy-3-(tert-pentylamino)propoxy)benzonitrile) emerged during the late 20th century as part of the expanding pharmacological exploration of beta-adrenergic blocking agents. With the molecular formula C₁₅H₂₂N₂O₂ and a molecular weight of 262.3474 g/mol, its structural configuration features a racemic mixture with one defined stereocenter but no optical activity [1]. This compound was specifically investigated as an antihypertensive agent targeting the sympathetic nervous system's beta-adrenergic receptors. Early research characterized Penirolol as a non-selective beta-blocker, distinguishing it from cardioselective agents like atenolol through its balanced affinity for both β₁ and β₂ adrenergic receptor subtypes. Its development reflected the therapeutic goal of achieving broad adrenergic inhibition without intrinsic sympathomimetic activity (ISA), positioning it within the first generation of beta-blockers alongside propranolol [3]. Despite completing initial pharmacological studies, Penirolol did not progress to widespread clinical adoption, and detailed information about its development timeline remains limited in available scientific literature.
Penirolol belongs to the class of non-selective beta-adrenergic antagonists, which inhibit both β₁ (cardiac) and β₂ (vascular/bronchial) receptors. This dual-receptor blockade differentiates it from second-generation cardioselective agents (e.g., metoprolol) and third-generation vasodilatory beta-blockers (e.g., carvedilol) [3]. The compound's structural backbone consists of a benzonitrile moiety linked via an ether chain to a propanolamine group with a tert-pentylamine substituent (SMILES: CCC(C)(C)NCC(O)COC1=CC=CC=C1C#N) [1]. This configuration shares the aryloxypropanolamine template characteristic of propranolol but incorporates a branched-chain alkylamine (tert-pentyl) instead of the isopropyl group, potentially influencing receptor binding kinetics and lipophilicity.
Table 1: Pharmacological Comparison of Penirolol with Representative Non-Selective Beta-Blockers
Property | Penirolol | Propranolol | Pindolol |
---|---|---|---|
Receptor Selectivity | Non-selective (β₁/β₂) | Non-selective (β₁/β₂) | Non-selective (β₁/β₂) |
Intrinsic Agonism (ISA) | None documented | None | High ISA |
Key Structural Feature | tert-Pentylamine | Naphthyloxy, isopropylamine | Indolyloxy, isopropylamine |
Molecular Weight (g/mol) | 262.35 | 259.35 | 248.32 |
Therapeutic Focus | Antihypertensive | Multi-indication | Hypertension, angina |
Unlike pindolol—a non-selective beta-blocker with marked ISA acting as a partial agonist—Penirolol demonstrated pure antagonism at beta receptors [5] [7]. This pharmacological profile theoretically offered advantages in avoiding paradoxical activation of adrenergic pathways during low sympathetic tone while effectively suppressing catecholamine-driven hypertension. However, the lack of beta-receptor subtype selectivity also implied potential bronchoconstrictive effects similar to propranolol, limiting utility in patients with reactive airways [3].
Penirolol exerts its therapeutic effects via competitive inhibition of catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors. As a non-selective antagonist, it binds both β₁ receptors (predominant in cardiac tissue) and β₂ receptors (located in bronchial, vascular, and metabolic tissues) with comparable affinity [3]. The inhibition occurs through reversible occupation of the agonist-binding site, preventing G-protein coupling and subsequent intracellular signaling.
At the molecular level, beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Antagonism of cardiac β₁ receptors disrupts the Gₛ-adenylyl cyclase-cAMP-PKA pathway:
These effects collectively lower sinoatrial node firing rate (chronotropy), atrioventricular conduction velocity (dromotropy), and myocardial contractility (inotropy), thereby reducing cardiac workload and oxygen demand. Concurrent β₂ blockade induces peripheral vasoconstriction and may suppress renin release from renal juxtaglomerular cells, contributing to blood pressure reduction but potentially compromising pulmonary function and glucose metabolism [3] [5].
Table 2: Receptor-Level Effects of Penirolol’s Non-selective Beta-Blockade
Receptor Subtype | Primary Tissue Locations | Inhibition Consequences | Downstream Pathway Impact |
---|---|---|---|
β₁-adrenergic | Cardiomyocytes, SA/AV nodes | ↓ Heart rate, ↓ contractility, ↓ AV conduction | ↓ cAMP → ↓ PKA → ↓ Ca²⁺ influx |
β₂-adrenergic | Bronchial smooth muscle | Potential bronchoconstriction | ↓ cAMP → ↓ bronchodilation |
Vascular smooth muscle | Vasoconstriction (minimal clinical effect) | ↓ cAMP → ↓ vasodilation | |
Juxtaglomerular apparatus | ↓ Renin secretion → ↓ angiotensin II/aldosterone | ↓ RAAS activation |
The benzonitrile component of Penirolol’s structure may influence membrane penetration and receptor access kinetics, while the tert-pentylamine group likely contributes to receptor binding affinity. Unlike beta-blockers with ancillary properties (e.g., pindolol's partial agonism or carvedilol's α₁-blocking activity), Penirolol’s action appears primarily confined to competitive beta-receptor antagonism without significant additional receptor modulation [5] [7]. This mechanistic purity made it a valuable research tool for investigating sympathetic overactivity in hypertension, though its therapeutic niche was ultimately superseded by agents with improved selectivity or adjunctive vasodilatory effects.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0